The synthesis of Ethallobarbital involves several key steps that typically start with barbituric acid. The compound can be synthesized through a reaction between barbituric acid and ethyl chloroacetate, followed by hydrolysis and further chemical modifications.
This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and minimize by-products.
Ethallobarbital has a complex molecular structure characterized by its barbiturate core. The molecular formula for Ethallobarbital is C₁₁H₁₄N₂O₃, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional arrangement of atoms in Ethallobarbital contributes to its pharmacological properties and interactions within biological systems.
Ethallobarbital can undergo various chemical reactions typical of barbiturates:
These reactions are significant in understanding the stability and reactivity of Ethallobarbital in biological systems as well as in synthetic organic chemistry.
Ethallobarbital exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, Ethallobarbital increases inhibitory neurotransmission, leading to sedation and anxiolytic effects.
This mechanism underscores the importance of Ethallobarbital in clinical settings for managing sleep disorders and anxiety.
Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) for structural confirmation and purity assessment.
Ethallobarbital has several applications in both clinical and research settings:
Ethallobarbital (systematic IUPAC name: 5-ethyl-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione) is a barbituric acid derivative distinguished by its 5,5-disubstituted molecular architecture. The compound features an ethyl group and an allyl group (–CH₂CH=CH₂) bonded to the C5 carbon of the pyrimidinetrione core. This allyl substitution confers unique electronic and steric properties, as the unsaturated side chain enhances molecular reactivity and influences lipid solubility [1] [4].
The compound's molecular formula is C₉H₁₂N₂O₃, with a molar mass of 196.21 g/mol. It exhibits moderate lipophilicity (log P ≈ 1.8), facilitating blood-brain barrier penetration. Crystalline ethallobarbital demonstrates thermal stability up to 180°C, consistent with barbiturate solid-state behavior [1] [8]. Alternative nomenclature includes:
Table 1: Fundamental Chemical Properties of Ethallobarbital
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂O₃ |
Average Molecular Mass | 196.21 g/mol |
Monoisotopic Mass | 196.084792 Da |
CAS Registry Number | 2373-84-4 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 3 (allyl chain) |
First synthesized in 1927, ethallobarbital was commercialized under brand names including Dormin, Dumex, and Dorval for sedative-hypnotic applications [1]. Its structural proximity to prototype barbiturates is evidenced by the preservation of the 2,4,6-pyrimidinetrione pharmacophore, with biological activity modulated by the allyl/ethyl C5 substituents [6].
Ethallobarbital belongs to the barbiturate class of central nervous system (CNS) depressants, specifically categorized as an intermediate-acting sedative-hypnotic. Barbiturates are structurally classified based on C5 substitutions:
Pharmacodynamically, ethallobarbital enhances inhibitory neurotransmission via positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. It prolongs the opening duration of chloride ion channels, inducing neuronal hyperpolarization. At higher concentrations, it directly activates GABAA receptors and inhibits excitatory AMPA/kainate glutamate receptors [3] [5]. These actions collectively suppress neuronal excitability, producing sedative-hypnotic effects.
Metabolically, ethallobarbital undergoes hepatic oxidation primarily via cytochrome P450 enzymes, followed by renal excretion of glucuronide conjugates [1]. Its duration of action (4–6 hours) places it between:
Table 2: Pharmacokinetic Classification Relative to Key Barbiturates
Barbiturate | C5 Substituents | Duration of Action | Primary Clinical Use |
---|---|---|---|
Ethallobarbital | Ethyl + Allyl | Intermediate (4–6 hrs) | Sedative-hypnotic |
Phenobarbital | Ethyl + Phenyl | Long (12–24 hrs) | Anticonvulsant |
Secobarbital | Allyl + 1-Methylbutyl | Short (2–4 hrs) | Preanesthetic sedation |
Thiopental | Ethyl + 1-Methylbutyl | Ultrashort (min) | Anesthesia induction |
Allyl-substituted barbiturates share a propenyl moiety at C5 but differ in their companion substituents, significantly altering pharmacological profiles. Ethallobarbital (5-ethyl-5-allyl) exhibits distinct properties compared to structural analogs:
Mephobarbital Comparison:Mephobarbital (5-ethyl-1-methyl-5-phenyl) lacks an allyl group but incorporates N1-methylation and phenyl substitution. This modification enhances metabolic stability and anticonvulsant efficacy. Ethallobarbital’s allyl group increases potency by approximately 2-fold compared to ethyl-only analogs, as confirmed by receptor binding assays showing higher GABAergic potentiation [3] [6]. Allyl substitution also introduces partial antagonism at glutamate receptors, a feature absent in non-allyl barbiturates [3].
Secobarbital Comparison:Secobarbital (5-allyl-5-(1-methylbutyl)) shares the allyl group but pairs it with a branched alkyl chain. This configuration heightens lipophilicity, shortening onset time (15–20 minutes vs. 30 minutes for ethallobarbital) and duration. Both compounds demonstrate similar hepatic metabolism pathways involving allyl hydroxylation, but secobarbital’s tertiary alkyl group accelerates degradation [6].
Stereochemical Implications:Unlike asymmetric barbiturates (e.g., mephobarbital enantiomers), ethallobarbital lacks chiral centers. However, allyl-containing analogs exhibit distinct structure-activity patterns:
Table 3: Structural and Functional Comparison of Allyl-Substituted Barbiturates
Compound | Molecular Formula | C5 Substituents | Relative Potency (GABA EC₅₀) | Key Clinical Indications |
---|---|---|---|---|
Ethallobarbital | C₉H₁₂N₂O₃ | Ethyl + Allyl | 1.0 (reference) | Sedative-hypnotic |
Secobarbital | C₁₂H₁₈N₂O₃ | Allyl + 1-Methylbutyl | 1.8–2.2 | Short-term insomnia |
Mephobarbital* | C₁₃H₁₄N₂O₃ | Ethyl + Phenyl | 0.6–0.8 | Anticonvulsant |
Pentobarbital | C₁₁H₁₈N₂O₃ | Ethyl + 1-Methylbutyl | 1.5 | Preoperative sedation |
R-(-)-14 Derivative | C₁₅H₁₄F₃N₅O₃ | Allyl + m-TFD Phenyl | 10.0 (vs. thiopental) | Anesthetic research probe |
Mephobarbital lacks allyl group; included for contrast. TFD: Trifluoromethyldiazirine [3]
Structure-activity relationship (SAR) studies demonstrate that allyl substitution consistently enhances barbiturate potency. For example, replacing ethyl with allyl in mephobarbital derivatives increases anesthetic activity by 2-fold [3]. However, N-methylation (as in mephobarbital) further amplifies this effect, explaining why ethallobarbital exhibits lower potency than N-methylated allyl analogs [3]. The allyl moiety also enables unique chemical applications: its unsaturated bond permits tritium radiolabeling via hydrogenation, facilitating receptor binding studies [3].
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0